molecular formula C24H27ClN4O2S B2637259 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1358262-40-4

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2637259
CAS No.: 1358262-40-4
M. Wt: 471.02
InChI Key: GLMDYBUPMYDRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodology and Structural Analysis

Spirocyclic compounds often exhibit unique chemical and physical properties due to their rigid structures and three-dimensional shapes. Research by Bruno et al. (2004, 2005) on bromo-substituted pyrazoline and isoxazolinone spiro derivatives emphasizes the importance of spiro compounds in conformational analysis and the synthesis of structurally complex molecules. The studies highlight how the molecular structures of spiro compounds are similar due to the products of concerted 1,3-dipolar attacks on arylidene derivatives, favoring extended π-conjugation (Bruno et al., 2004) (Bruno et al., 2005).

Pharmacological Applications

Spiro compounds have been explored for their potential in drug discovery due to the diversity in their chemical structure and biological activity. For example, Apaydın et al. (2020) synthesized new spirothiazolidinone derivatives and evaluated their antiviral activity, demonstrating the versatility of the spirothiazolidinone scaffold for generating new classes of antiviral molecules. This indicates the potential for spiro compounds in the development of novel therapeutic agents (Apaydın et al., 2020).

Anticancer and Antidiabetic Activities

The research on spirothiazolidines analogs by Flefel et al. (2019) exemplifies the exploration of spiro compounds for their anticancer and antidiabetic properties. Their development of novel spirothiazolidines and subsequent evaluation against cancer and diabetes models highlights the significant therapeutic potential of spiro compounds in treating these diseases (Flefel et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-3-15-32-22-21(17-7-9-18(25)10-8-17)27-24(28-22)11-13-29(14-12-24)23(30)26-19-5-4-6-20(16-19)31-2/h4-10,16H,3,11-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMDYBUPMYDRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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